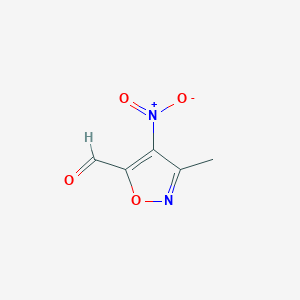

3-Methyl-4-nitroisoxazole-5-carbaldehyde

説明

特性

IUPAC Name |

3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJTVDSFUIQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363290 | |

| Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6436-64-2 | |

| Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solvent-Free Synthesis Using Nano-Titania Catalyst

This method employs a green chemistry approach, utilizing recyclable TiO₂ nanoparticles under solvent-free conditions.

- Reactants : Aromatic aldehydes and 3,5-dimethyl-4-nitroisoxazole.

- Catalyst : TiO₂ nanoparticles (20 mol%).

- Conditions : Stirring at 90°C for 90 minutes.

- Yield : >90% with high purity.

- Sustainability : Eliminates toxic solvents and enables catalyst reuse for up to four cycles without significant yield loss.

- Efficiency : Reaction Mass Efficiency (RME) of 0.85 and E-factor of 0.18, aligning with green chemistry principles.

- Aldehyde activation via TiO₂-mediated condensation.

- Cyclization to form the isoxazole core.

- Nitro-group retention via controlled reaction conditions.

Multicomponent Cycloaddition Reactions

This approach leverages cycloaddition chemistry to construct the isoxazole ring while introducing functional groups.

- Reactants : 3-Oxetanone, primary nitro compounds, and formylating agents.

- Conditions : Acidic or basic media, depending on substituents.

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol/water mixture |

| Catalyst | Not required |

Outcomes :

- Yield : 70–80%.

- Selectivity : High regioselectivity for the 5-carbaldehyde position due to steric and electronic effects.

Oxidative Functionalization of Methyl Groups

Methyl groups on the isoxazole ring can be oxidized to aldehydes using tailored oxidizing agents.

- Substrate : 3,5-dimethyl-4-nitroisoxazole.

- Reagent : Potassium permanganate (KMnO₄) in acidic medium.

- Conditions : Reflux at 60°C for 6 hours.

Results :

- Conversion : ~65% to the aldehyde.

- Byproducts : Over-oxidation to carboxylic acids (~20%).

- Requires careful control of reaction time and temperature to minimize over-oxidation.

Nitro-Group Introduction via Electrophilic Nitration

Post-formylation nitration offers a pathway to install the nitro group selectively.

Steps :

- Formylation : Vilsmeier-Haack reaction on 3-methylisoxazole.

- Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

| Parameter | Value |

|---|---|

| Nitration temperature | 0–5°C |

| Reaction time | 2 hours |

Yield : 50–60% after purification.

Comparative Analysis of Methods

| Method | Yield | Sustainability | Scalability |

|---|---|---|---|

| Solvent-Free (TiO₂) | >90% | High | Industrial |

| Cycloaddition | 70–80% | Moderate | Lab-scale |

| Oxidative | 65% | Low | Limited |

| Nitration | 50–60% | Moderate | Lab-scale |

Key Findings and Recommendations

- The solvent-free TiO₂ method is optimal for industrial applications due to its high yield and environmental compatibility.

- Cycloaddition routes offer versatility for synthesizing derivatives but require optimization for scalability.

- Future research should focus on catalytic systems to improve oxidative and nitration efficiencies.

化学反応の分析

Types of Reactions: 3-Methyl-4-nitroisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.

Major Products:

Oxidation: 3-Methyl-4-nitroisoxazole-5-carboxylic acid.

Reduction: 3-Methyl-4-aminoisoxazole-5-carbaldehyde.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学的研究の応用

3-Methyl-4-nitroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex isoxazole derivatives.

Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: The compound is explored for its anti-inflammatory, analgesic, and anticancer properties.

作用機序

The biological activity of 3-Methyl-4-nitroisoxazole-5-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The isoxazole ring can also inhibit specific enzymes, contributing to its anti-inflammatory and analgesic properties .

類似化合物との比較

Structural and Functional Group Variations

The following table compares 3-Methyl-4-nitroisoxazole-5-carbaldehyde with key analogs, emphasizing substituent effects on physical and chemical properties:

Key Findings from Research

Electrophilic Reactivity : The nitro group in This compound likely enhances electrophilic substitution reactions compared to halogenated analogs like 4-iodo-3-methylisoxazole-5-carbaldehyde , which is used as a precursor for further functionalization .

Biological Activity: Compounds with nitro groups, such as 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide, exhibit notable antifungal and antibacterial properties due to electron-withdrawing effects that enhance binding to biological targets .

Thermal Stability : Derivatives like 3-Methyl-5-(4-trifluoromethylphenyl)-isoxazole-4-carbaldehyde show higher predicted boiling points (~343°C), suggesting improved thermal stability for industrial applications .

Spectroscopic Data: Analogs with amino groups (e.g., 11j in ) display distinct NMR shifts (e.g., 1H NMR δ 6.85–7.45 ppm for aromatic protons), whereas nitro-containing compounds exhibit downfield shifts due to electron withdrawal.

生物活性

3-Methyl-4-nitroisoxazole-5-carbaldehyde (MNIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MNIC, focusing on its mechanisms of action, potential applications in medicine, and comparisons with similar compounds.

Chemical Structure and Properties

MNIC is characterized by the presence of a nitro group and an aldehyde group on the isoxazole ring. Its molecular formula is C₇H₆N₂O₃, and it has a molecular weight of 166.13 g/mol. The unique structure of MNIC allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of MNIC is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can result in:

- Antimicrobial Effects : MNIC has shown potential as an antimicrobial agent by disrupting microbial cell function.

- Anticancer Properties : Research indicates that MNIC may inhibit cancer cell proliferation through apoptosis induction and interference with cell signaling pathways.

- Anti-inflammatory Activity : The compound has been explored for its ability to reduce inflammation, which is crucial in treating various chronic diseases.

Antimicrobial Activity

In vitro studies have demonstrated that MNIC exhibits significant antimicrobial activity against a range of pathogens. For instance, a study reported that MNIC displayed an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

A notable case study investigated the effects of MNIC on human cancer cell lines. The results showed that MNIC reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations . The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

To understand the unique biological activity of MNIC, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-4-nitroisoxazole-5-carboxylic acid | Contains a carboxylic acid group | Exhibits weaker antimicrobial properties |

| 3-Methyl-4-aminoisoxazole-5-carbaldehyde | Contains an amino group instead of a nitro group | Shows different anticancer activity |

| 3,4,5-Trimethylisoxazole | Lacks both nitro and aldehyde groups | Limited biological activity compared to MNIC |

Applications in Medicine

Given its promising biological activities, MNIC is being explored for various applications in medicine:

- Drug Development : As a lead compound for synthesizing novel antimicrobial and anticancer agents.

- Enzyme Inhibition : Potential use as an enzyme inhibitor in biochemical pathways related to disease mechanisms.

- Agrochemical Development : Its reactivity makes it suitable for developing new agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-4-nitroisoxazole-5-carbaldehyde, and what are their key intermediates?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazone derivatives of isoxazole-carbaldehydes are synthesized by reacting aldehydes with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid at 65°C for 4 hours) . A similar approach involves cyclization of oxime intermediates using oxidizing agents like Oxone® in aqueous environments, followed by ester hydrolysis to yield carboxylic acid derivatives . Key intermediates include oxime precursors (e.g., (E/Z)-2-methylthiophene-2-carbaldehyde oxime) and ester-protected isoxazole intermediates.

Q. How is the purity of this compound typically verified post-synthesis?

- Methodological Answer : Purification methods include recrystallization from solvents like ethanol or dimethylformamide and automated flash silica chromatography for intermediates . Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR chemical shifts (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) and NMR data (e.g., carbonyl carbons at ~160–170 ppm) are critical for structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL is essential for resolving bond angles, nitro-group orientation, and isoxazole ring planarity. For example, hydrogen-bonding networks (e.g., N–H···O interactions in hydrazone derivatives) can stabilize the crystal lattice, as observed in analogous compounds . Refinement parameters such as R-factors (< 0.05) and displacement ellipsoids for nitro groups help confirm geometric accuracy .

Q. What strategies mitigate competing side reactions during nitration of the isoxazole ring?

- Methodological Answer : Nitration selectivity is influenced by temperature, solvent polarity, and directing groups. For instance, electron-withdrawing substituents (e.g., existing nitro groups) can deactivate specific ring positions. Controlled nitration in mixed solvents (e.g., sulfuric acid/nitric acid at 0–5°C) minimizes over-nitration. Monitoring via thin-layer chromatography (TLC) and quenching with ice-water improves yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the aldehyde group’s LUMO energy (-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via polarizable continuum models (PCM) to refine predictions .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound may pose inhalation (H333) and dermal (H313) hazards. Use fume hoods, nitrile gloves, and closed systems during synthesis. Storage at 0–6°C in amber vials prevents degradation . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Safety protocols align with OSHA standards for nitroaromatic compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, FT-IR for functional groups). For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Reproducing synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) reduces variability .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Enzymatic inhibition assays (e.g., acetylcholinesterase or kinase inhibition) use spectrophotometric methods (IC₅₀ determination). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values calculated using nonlinear regression models. Positive controls (e.g., doxorubicin) and solvent blanks (e.g., DMSO) ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。